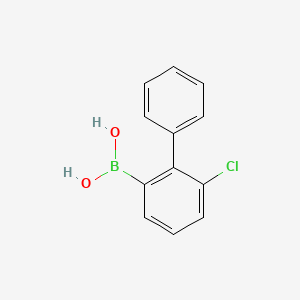
6-Chlorobiphenyl-2-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorobiphenyl-2-boronic acid is an organoboron compound with the molecular formula C12H10BClO2. It is a derivative of biphenyl, where a boronic acid group is attached to the second position and a chlorine atom is attached to the sixth position of the biphenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 6-Chlorobiphenyl-2-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions, functional group tolerance, and the relatively stable nature of the organoboron reagents .
Chemical Reactions Analysis
Types of Reactions
6-Chlorobiphenyl-2-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (such as K2CO3 or NaOH), and solvents (such as toluene or ethanol). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
6-Chlorobiphenyl-2-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chlorobiphenyl-2-boronic acid in Suzuki-Miyaura coupling involves several steps:
Activation of the Boronic Acid: The boronic acid is activated by a base, which enhances the polarization of the organic ligand and facilitates transmetalation.
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The activated boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
6-Chlorobiphenyl-2-boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Similar in structure but lacks the chlorine substituent, making it less reactive in certain coupling reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of a chlorine atom, which can participate in additional reactions such as condensation.
2-Bromo-5-pyridylboronic acid: A heterocyclic boronic acid with different electronic properties, making it suitable for specific applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions.
Properties
Molecular Formula |
C12H10BClO2 |
|---|---|
Molecular Weight |
232.47 g/mol |
IUPAC Name |
(3-chloro-2-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-8,15-16H |
InChI Key |
VHKPMRVHIANRJA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)
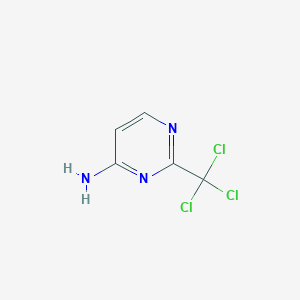
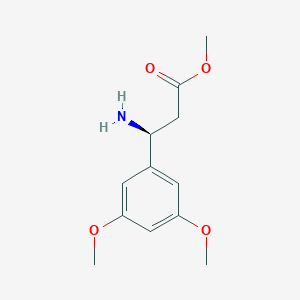
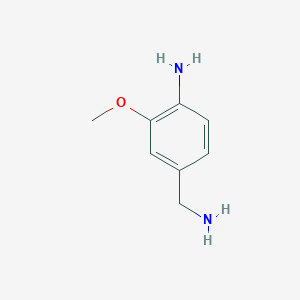
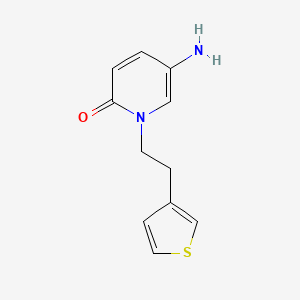

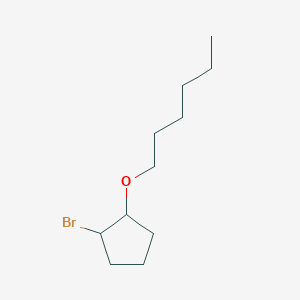
![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
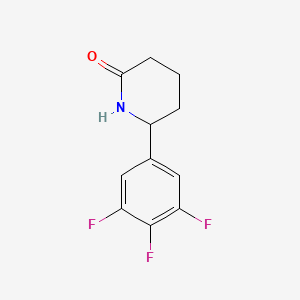
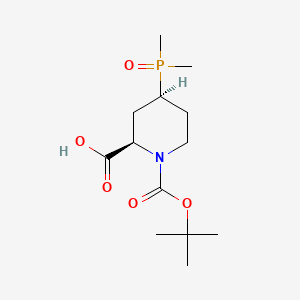
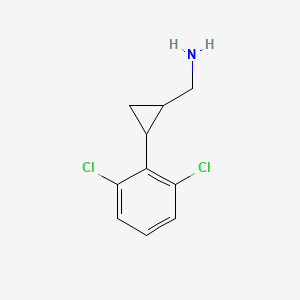
![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)
![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)
